REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][CH:5]([O:15][CH3:16])[CH:6]([CH3:14])[CH2:7][CH2:8][CH:9]([OH:13])[CH:10]([CH3:12])[CH3:11].[H][H].[CH3:19]I>O1CCCC1.O.CN(C)P(=O)(N(C)C)N(C)C>[CH3:16][O:15][CH:5]([O:4][CH3:3])[CH:6]([CH3:14])[CH2:7][CH2:8][CH:9]([O:13][CH3:19])[CH:10]([CH3:12])[CH3:11] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(CCC(C(C)C)O)C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a mixture of 2.4 g
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The etheral extracts are evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CCC(C(C)C)OC)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |